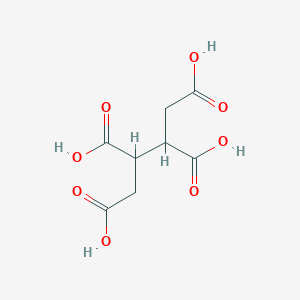

1,2,3,4-Butanetetracarboxylic acid

Overview

Description

1,2,3,4-Butanetetracarboxylic acid is an organic compound with the formula HO2CCH2CH(CO2H)CH(CO2H)CH2CO2H. It is one of the simplest stable tetra carboxylic acids and exists as two diastereomers: meso and the (R, R)/(S, S) pair. All forms are white solids . This compound is notable for its use in various industrial and scientific applications, particularly in the textile industry for permanent press clothing .

Mechanism of Action

Target of Action

The primary target of 1,2,3,4-Butanetetracarboxylic acid (BTCA) is cellulose , particularly within cotton fabrics . BTCA is utilized as a cross-linking agent, forming ester bonds with the hydroxyl groups in cellulose .

Mode of Action

BTCA interacts with its target through a two-step process: the formation of anhydride from adjacent carboxyl groups in BTCA and the esterification of anhydride with cellulose . This process is catalyzed by sodium hypophosphite (SHP), which reacts with BTCA anhydride to form BTCA-SHP compounds . These compounds have higher reactivity due to the lower electron cloud density of carbonyl groups, making them more susceptible to attack by hydroxyl groups in cellulose .

Biochemical Pathways

The biochemical pathway involved in the action of BTCA is the cross-linking of cellulose chains. This cross-linking improves the properties of the cellulose fabric, enhancing its anti-pilling, wrinkle resistance, and fire-retardant properties .

Result of Action

The result of BTCA’s action is the improved functionality of cotton fabric. BTCA-treated fabric shows improved anti-pilling, wrinkle resistance, and fire-retardant properties . It also enhances the water stability and ionic conductivity of nanocellulose membranes .

Action Environment

The efficacy and stability of BTCA’s action are influenced by environmental factors such as temperature. The rate of the cross-linking reaction is more sensitive to changes in curing temperature, especially when the temperature is higher than 150 °C . High temperature is more conducive to increasing the rate of crosslinking reactions compared with grafting reaction .

Biochemical Analysis

Biochemical Properties

It is known that it can react with cellulose in two steps: anhydride formation of adjacent carboxyl groups in 1,2,3,4-Butanetetracarboxylic acid and esterification of anhydride with cellulose . This reaction is generally catalyzed by alkaline salts including sodium hypophosphite .

Cellular Effects

The cellular effects of this compound are primarily observed in its interactions with cellulose, a key component of plant cell walls. The compound has been used to improve the properties of cotton fabric, showing improved anti-pilling, wrinkle resistance, and fire-retardant properties .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of an active intermediate anhydride and esterification of the anhydride with hydroxyl on the cellulose . The rate of the whole reaction depends on the rate of grafting reaction, which is related to the diffusion of free this compound in pores of cellulose .

Temporal Effects in Laboratory Settings

It is known that the compound can significantly improve the anti-wrinkle performance of treated cotton fabrics .

Metabolic Pathways

It is known that the compound can react with cellulose, a key component of plant cell walls .

Transport and Distribution

It is known that the compound can react with cellulose, a key component of plant cell walls .

Subcellular Localization

It is known that the compound can react with cellulose, a key component of plant cell walls .

Preparation Methods

1,2,3,4-Butanetetracarboxylic acid can be synthesized through several methods:

Oxidation of Tetrahydrophthalic Anhydride: This is a common method where tetrahydrophthalic anhydride is oxidized to produce this compound.

Oxidative Cleavage of Tetraphthalic Acid or Anhydride: This involves oxidation with ozone-containing gas followed by oxygen-containing gas, and then heating with a peroxide such as hydrogen peroxide at 100°C.

Reaction of 4,5-Dihydroxyhexahydrophthalic Acid with Nitric Acid: This method uses a vanadium catalyst like ammonium metavanadate to achieve a high yield of this compound.

Chemical Reactions Analysis

1,2,3,4-Butanetetracarboxylic acid undergoes various chemical reactions:

Esterification: It reacts with cellulose to form ester bonds, which is particularly useful in textile applications for imparting wrinkle resistance.

Crosslinking: It can crosslink with other molecules, such as in the formation of coordination polymers with zinc.

Anhydride Formation: The compound can form a dianhydride, which consists of two succinic anhydride-like rings.

Common reagents and conditions used in these reactions include:

Scientific Research Applications

1,2,3,4-Butanetetracarboxylic acid has a wide range of applications in scientific research:

Textile Industry: It is used as a formaldehyde-free durable press finishing agent for cotton fabrics, improving their wrinkle resistance and flame retardant properties.

Polymer Synthesis: It serves as a building block for the synthesis of specialized polymers used in resins, coatings, and adhesives.

Nanocellulose Membranes: It is used to fabricate flexible, free-standing nanocellulose membranes, enhancing their water stability and ionic conductivity.

Comparison with Similar Compounds

1,2,3,4-Butanetetracarboxylic acid can be compared with other similar compounds:

Citric Acid: Like this compound, citric acid is also used as a crosslinking agent in textile applications.

Succinic Acid: Both compounds can form anhydrides, but this compound forms a dianhydride with two succinic anhydride-like rings, making it unique.

Mellitic Acid: This compound, like this compound, has multiple carboxyl groups, but it is less commonly used in textile applications.

Properties

IUPAC Name |

butane-1,2,3,4-tetracarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O8/c9-5(10)1-3(7(13)14)4(8(15)16)2-6(11)12/h3-4H,1-2H2,(H,9,10)(H,11,12)(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGAUUQHSCNMCAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CC(=O)O)C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O8 | |

| Record name | 1,2,3,4-BUTANETETRACARBOXYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19919 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6024670 | |

| Record name | 1,2,3,4-Butanetetracarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Leaflets (from water) or white powder. (NTP, 1992), Solid; [CAMEO] Off-white powder; [Alfa Aesar MSDS] | |

| Record name | 1,2,3,4-BUTANETETRACARBOXYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19919 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,4-Butanetetracarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19182 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992) | |

| Record name | 1,2,3,4-BUTANETETRACARBOXYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19919 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1703-58-8 | |

| Record name | 1,2,3,4-BUTANETETRACARBOXYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19919 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,4-Butanetetracarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1703-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1703-58-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21371 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Butanetetracarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3,4-Butanetetracarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butane-1,2,3,4-tetracarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.398 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

385 °F (NTP, 1992) | |

| Record name | 1,2,3,4-BUTANETETRACARBOXYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19919 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

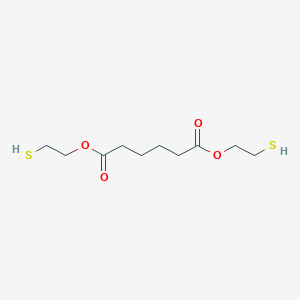

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1r,2r,5r)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B157407.png)

![2-Fluorophenyl (2-{[2-(butoxymethyl)cyclohexyl]methoxy}ethyl)carbamate](/img/structure/B157410.png)